molecular formula C14H9BrN2OS B8678388 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B8678388
M. Wt: 333.20 g/mol
InChI Key: SAKVWUGXJWWTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H9BrN2OS and its molecular weight is 333.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C14H9BrN2OS

Molecular Weight

333.20 g/mol

IUPAC Name

8-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H9BrN2OS/c15-11-8-4-7-10-12(11)16-14(19)17(13(10)18)9-5-2-1-3-6-9/h1-8H,(H,16,19)

InChI Key

SAKVWUGXJWWTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC=C3)Br)NC2=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (1.93 mL, 13.89 mmol), 2-amino-3-bromo-benzoic acid (Aldrich, 2.00 g, 9.26 mmol), phenyl isothiocyanate (Aldrich; 1.66 mL, 13.89 mmol) were combined in 30 mL t-BuOH, flask sealed, and heated to 100° C. overnight. The heterogeneous reaction was cooled to 40° C. and filtered, rinsing 3× Et2O, and the solid was collected and dried in vacuo to give 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3.0 g, 9.00 mmol, 97% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.76 (1H, br. s.), 8.02 (1H, dd, J=7.8, 1.4 Hz), 7.94 (1H, dd, J=7.9, 1.3 Hz), 7.34-7.51 (3H, m), 7.14-7.26 (3H, m). m/z (ESI, +ve) 332.9/334.9 (M+H)+.
[Compound]
Name
TEA
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.66 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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